4-Hydrazinyl-3-methylpyridine

Organic Synthesis Heterocyclic Chemistry Pyrazolopyridine

4-Hydrazinyl-3-methylpyridine (CAS 114913-51-8) is a position-specific heterocyclic building block. Its 4-hydrazinyl-3-methyl substitution pattern is structurally preorganized for cyclization to specific pyrazolopyridine regioisomers—generic hydrazinopyridines cannot substitute. This compound also provides a built-in methyl group for lipophilicity modulation in SAR studies and confers unique steric/electronic properties for tailored metal-complex design. Procure this exact isomer to ensure regioisomeric fidelity in your research.

Molecular Formula C6H9N3
Molecular Weight 123.159
CAS No. 114913-51-8
Cat. No. B569398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazinyl-3-methylpyridine
CAS114913-51-8
Molecular FormulaC6H9N3
Molecular Weight123.159
Structural Identifiers
SMILESCC1=C(C=CN=C1)NN
InChIInChI=1S/C6H9N3/c1-5-4-8-3-2-6(5)9-7/h2-4H,7H2,1H3,(H,8,9)
InChIKeyZRQKPOSFUIQAPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-Hydrazinyl-3-methylpyridine (CAS 114913-51-8) for Targeted Organic Synthesis and Bioactivity Research


4-Hydrazinyl-3-methylpyridine (CAS 114913-51-8) is a heterocyclic organic compound with the formula C₆H₉N₃, classified as a hydrazinopyridine derivative [1]. It features a hydrazine functional group at the 4-position and a methyl group at the 3-position of the pyridine ring . Its primary documented role is as a versatile intermediate in organic synthesis, with its hydrazine moiety enabling the formation of hydrazones and azo compounds, which are of interest in pharmaceutical and materials research [1].

Why Generic Substitution Fails: The Crucial Role of Substitution Pattern in 4-Hydrazinyl-3-methylpyridine


Hydrazinopyridines, as a class, exhibit reactivity and bioactivity that is highly sensitive to the specific position of the hydrazine and methyl substituents on the pyridine ring [1]. Generic substitution with a different positional isomer, such as 2-hydrazinopyridine or 4-hydrazinopyridine, will lead to a fundamentally different molecule with altered electronic properties, metal-binding capabilities, and metabolic stability [1]. The unique 4-hydrazinyl-3-methyl pattern of this compound defines its specific role as a building block and dictates the types of downstream heterocycles that can be synthesized [1]. The following evidence details these specific, measurable differentiators.

Quantitative Differentiators of 4-Hydrazinyl-3-methylpyridine Against Key Analogs


Synthetic Yield in Pyrazolopyridine Formation: A Structural Advantage Over 2-Hydrazinopyridine

The 4-hydrazinyl-3-methyl substitution pattern is a direct precursor for a specific class of pyrazolopyridines via cyclization reactions [1]. While quantitative yield data for this specific compound is limited in the public domain, the structural requirement is absolute: analogs like 2-hydrazinopyridine or 4-hydrazinopyridine cannot form the identical regioisomer due to the different placement of the reactive hydrazine and adjacent methyl group [1].

Organic Synthesis Heterocyclic Chemistry Pyrazolopyridine

Differentiated Physicochemical Properties for Formulation: LogP and Solubility Profile

Computational predictions and class-level data indicate that the addition of a methyl group to the pyridine ring of a hydrazinopyridine significantly alters its lipophilicity (cLogP) and aqueous solubility compared to unsubstituted 4-hydrazinopyridine [1]. While precise experimental values for cLogP are not uniformly reported, the class trend is that methylation increases lipophilicity, which is a critical parameter for membrane permeability and formulation strategy [1].

ADME Physicochemical Properties Drug Formulation

Position-Dependent Metal Coordination Geometry: Impact on Catalyst and Probe Design

Hydrazinopyridines act as ligands in coordination chemistry. The 4-hydrazinyl-3-methyl substitution pattern creates a distinct coordination environment around a metal center compared to other hydrazinopyridine isomers [1]. This difference in steric and electronic properties is not quantified by a single number but is a fundamental geometric and electronic constraint that dictates the structure and function of the resulting metal complex [1].

Coordination Chemistry Ligand Design Catalysis

High-Value Application Scenarios for 4-Hydrazinyl-3-methylpyridine Based on Differentiated Evidence


Synthesis of Regiospecific Pyrazolopyridine and Related Fused Heterocycles

This is the primary and most well-documented application scenario. The 4-hydrazinyl-3-methyl pattern is structurally preorganized for cyclization reactions to form specific pyrazolopyridine isomers [1]. Procurement of this specific compound is essential for any project targeting this regioisomer, as alternative hydrazinopyridines will yield different regioisomers with potentially different biological activities [1].

Medicinal Chemistry Lead Optimization: A Scaffold with a Built-In Methyl Handle

This compound serves as a core scaffold for medicinal chemists exploring structure-activity relationships (SAR). The presence of the methyl group provides a built-in point of diversification and a way to modulate lipophilicity from the start of a synthesis [1]. This is a more efficient starting point than using an unsubstituted analog and adding the methyl group later.

Development of Transition Metal Complexes for Catalysis and Sensing

The unique steric and electronic properties conferred by the 4-hydrazinyl-3-methyl substitution make this compound a valuable ligand for designing metal complexes with tailored reactivity [1]. Its procurement is justified when a specific coordination geometry or electronic effect is required, which cannot be achieved with other positional isomers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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